molecular formula C25H28N2O4S B258510 N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B258510
M. Wt: 452.6 g/mol
InChI Key: VYKXMDPKKVMQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as DMSA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMSA is a sulfonamide-based compound that has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of cancer. N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of disease.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer growth. Additionally, N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have a number of biochemical and physiological effects. In animal models of disease, N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to reduce inflammation, inhibit cancer growth, and improve overall survival. Additionally, N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its ability to inhibit the activity of COX-2 and NF-κB, which are important targets for the treatment of cancer and inflammation. Additionally, N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a sulfonamide-based compound, which makes it structurally distinct from other anti-inflammatory and anti-cancer drugs. However, one limitation of using N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are a number of future directions for research on N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide. One area of research that has shown promise is in the development of N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide-based drugs for the treatment of cancer and inflammation. Additionally, future research could focus on understanding the mechanism of action of N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide and identifying other targets for its therapeutic applications. Finally, future research could explore the use of N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide in combination with other drugs to enhance its anti-cancer and anti-inflammatory effects.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a sulfonamide-based compound that has shown promise in scientific research due to its potential therapeutic applications. The synthesis of N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex process that requires careful attention to detail and precise control over reaction conditions. N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have anti-inflammatory and anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects. Future research on N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide could focus on developing N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide-based drugs for the treatment of cancer and inflammation, understanding its mechanism of action, and exploring its use in combination with other drugs.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine with ethyl 4-aminobenzenesulfonate. This reaction forms an intermediate compound, which is then reacted with ethyl chloroacetate to produce the final product, N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide. The synthesis of N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex process that requires careful attention to detail and precise control over reaction conditions.

properties

Product Name

N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C25H28N2O4S/c1-5-31-22-13-11-21(12-14-22)27(32(29,30)23-15-9-18(2)10-16-23)17-24(28)26-25-19(3)7-6-8-20(25)4/h6-16H,5,17H2,1-4H3,(H,26,28)

InChI Key

VYKXMDPKKVMQSM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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